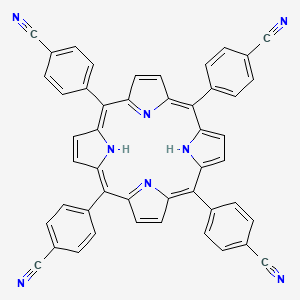

5,10,15,20-Tetra(4-cyanophenyl)porphyrin

Descripción general

Descripción

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a chemical compound with the molecular formula C48H26N8 . It is a purple solid and its IUPAC name is 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzonitrile .

Synthesis Analysis

The synthesis of porphyrins, including this compound, can be achieved through a two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step is then dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple chemical bonds . The structure can be analyzed using various techniques such as UV pump – N K-edge probe X-ray absorption spectroscopy in combination with time-dependent density .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . The reaction mechanisms can be studied using various techniques and methodologies.Physical and Chemical Properties Analysis

This compound is a purple solid with a molecular weight of 714.79 . It is stable at room temperature and is soluble in organic solvents .Aplicaciones Científicas De Investigación

Photophysical and Spectroscopic Properties

- Application in Nanomaterials : 5,10,15,20-tetraphenylporphyrin derivatives are utilized in the synthesis of hybrid silica nanomaterials. These materials exhibit distinctive optoelectronic and surface properties, making them suitable for applications in medicine, sensor formulation, and as catalysts for photodegradation of organic compounds (Fagadar-Cosma et al., 2009).

Catalysis and Polymerization

- Cobaltoporphyrin-Catalyzed Copolymerization : Cobalt(III) chloride porphyrin complexes, including variants of 5,10,15,20-tetra(4-cyanophenyl)porphyrin, have been explored for their reactivity in propylene oxide/CO2 coupling and copolymerization, demonstrating superior activity in producing poly(propylene carbonate) (Anderson et al., 2012).

Photodynamic Therapy

- Tumor Photosensitizers : Derivatives of this compound, specifically the hydroxyphenyl variants, show strong absorption in the red region of the visible spectrum and are highly effective as tumor photosensitizers (Bonnett et al., 1989).

Sensor Development

- PVC Based Membrane Potentiometric Sensors : Tetraphenylporphyrin and its derivatives, including 5,10,15,20-tetra(4-methylphenyl)porphyrin, have been used in developing PVC-based membrane sensors for the selective detection of Ni2+ ions (Gupta et al., 1997).

Electrocatalysis

- Electrocatalytic Activity in Oxygen Evolution Reaction : The 5,10,15,20-tetra(cyanophenyl)porphyrin ligand in supermolecule complexes, such as [Cu(CNTCPP)], exhibits significant electrocatalytic activity for oxygen evolution reactions, making it an efficient material in this domain (Huang et al., 2018).

Photophysical Studies

- Study of Photophysical Properties : Investigations on symmetrical porphyrins, including derivatives of this compound, have been conducted to understand their photophysical properties, particularly focusing on fluorescence and singlet oxygen generation (Ormond & Freeman, 2013).

Photocatalysis

- Photocatalytic Degradation of Organic Compounds : Novel meso-substituted porphyrins, based on the structure of this compound, have been synthesized and utilized in photocatalytic degradation of organic compounds like 4-nitrophenol, showing notable effectiveness (Wang et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCNPP) are Leishmania spp and oxygen evolution reaction (OER) . In the context of Leishmania spp, TCNPP acts as a photodynamic agent, reducing the viability of the parasites . In the context of OER, TCNPP exhibits electrocatalytic activity .

Mode of Action

TCNPP interacts with its targets through photodynamic properties and electrocatalytic activity . When TCNPP is exposed to light, it generates singlet oxygen, which is toxic to Leishmania spp . In the case of OER, TCNPP facilitates the oxidation of water to produce oxygen .

Biochemical Pathways

The biochemical pathways affected by TCNPP primarily involve the generation of singlet oxygen . Singlet oxygen is a reactive oxygen species that can cause oxidative damage to cells, leading to cell death . In the context of OER, TCNPP facilitates the splitting of water into hydrogen and oxygen .

Pharmacokinetics

Its photodynamic properties suggest that it may be activated upon absorption of light, and its effects would be localized to the area of illumination .

Result of Action

The action of TCNPP results in the reduction of viability of Leishmania spp and the production of oxygen from water . In the former case, this can potentially be used for the treatment of leishmaniasis . In the latter case, it can be used for energy storage and generation .

Action Environment

The action of TCNPP is influenced by environmental factors such as light and pH . Light is necessary for the activation of TCNPP’s photodynamic properties . The electrocatalytic activity of TCNPP towards OER is observed in alkaline conditions (1.0 M KOH) .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are not fully elucidated yet. Porphyrins in general are known to interact with various biomolecules. They can bind to proteins and enzymes, often through coordination bonds with metal ions, and can also interact with nucleic acids. The nature of these interactions can vary widely, from non-covalent binding to covalent modification .

Cellular Effects

The cellular effects of this compound are not fully understood. Porphyrins and their derivatives have been shown to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Porphyrins are known to interact with biomolecules at the molecular level. They can bind to proteins and nucleic acids, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Porphyrins are generally stable compounds. They can be stored at room temperature in the dark, in an inert atmosphere .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. The toxicity and adverse effects of porphyrins at high doses are well-known and would be an important consideration in any potential therapeutic applications .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Porphyrins are involved in a number of important biological pathways, including heme biosynthesis .

Transport and Distribution

Porphyrins are known to interact with various transporters and binding proteins, which can affect their localization and accumulation .

Subcellular Localization

Porphyrins and their derivatives can be found in various subcellular compartments, depending on their specific structures and properties .

Propiedades

IUPAC Name |

4-[10,15,20-tris(4-cyanophenyl)-21,23-dihydroporphyrin-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26N8/c49-25-29-1-9-33(10-2-29)45-37-17-19-39(53-37)46(34-11-3-30(26-50)4-12-34)41-21-23-43(55-41)48(36-15-7-32(28-52)8-16-36)44-24-22-42(56-44)47(40-20-18-38(45)54-40)35-13-5-31(27-51)6-14-35/h1-24,53,56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIFPEIUSQBFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C=C4)C9=CC=C(C=C9)C#N)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

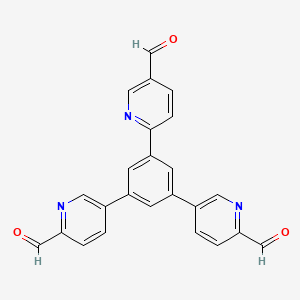

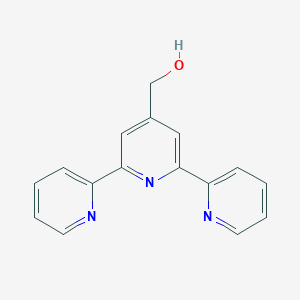

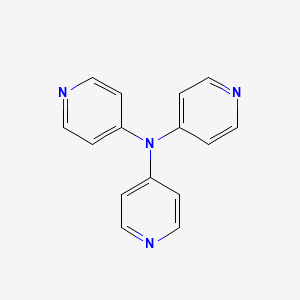

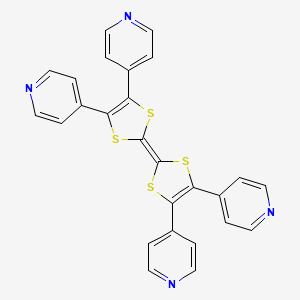

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)